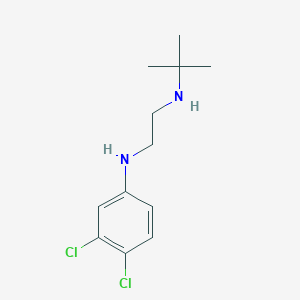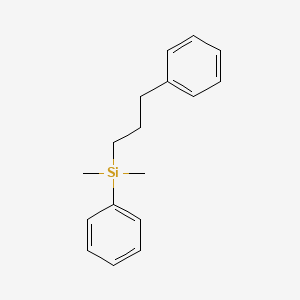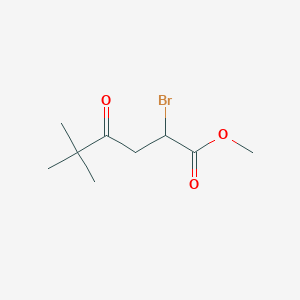![molecular formula C26H20 B14433475 2-([1,1'-Biphenyl]-4-yl)-3,4-dihydrophenanthrene CAS No. 80499-92-9](/img/structure/B14433475.png)
2-([1,1'-Biphenyl]-4-yl)-3,4-dihydrophenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,1’-Biphenyl]-4-yl)-3,4-dihydrophenanthrene is an organic compound that features a biphenyl group attached to a dihydrophenanthrene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-3,4-dihydrophenanthrene typically involves the coupling of biphenyl derivatives with dihydrophenanthrene precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boronic acids or esters as reagents. The reaction conditions often include the use of bases such as potassium carbonate in solvents like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For large-scale industrial production, the synthesis may be optimized to enhance yield and reduce costs. This can involve the use of continuous flow reactors and more efficient catalysts. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .
化学反応の分析
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-3,4-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield fully saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid)
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Bromine in carbon tetrachloride for halogenation; nitric acid and sulfuric acid for nitration
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
2-([1,1’-Biphenyl]-4-yl)-3,4-dihydrophenanthrene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals .
作用機序
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-3,4-dihydrophenanthrene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular signaling and function .
類似化合物との比較
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings, known for its use in organic synthesis and material science.
2-Phenylphenol: An aromatic compound with antimicrobial properties, used in various industrial applications.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-3,4-dihydrophenanthrene is unique due to its combination of biphenyl and dihydrophenanthrene structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
80499-92-9 |
|---|---|
分子式 |
C26H20 |
分子量 |
332.4 g/mol |
IUPAC名 |
2-(4-phenylphenyl)-3,4-dihydrophenanthrene |
InChI |
InChI=1S/C26H20/c1-2-6-19(7-3-1)20-10-12-21(13-11-20)23-16-17-26-24(18-23)15-14-22-8-4-5-9-25(22)26/h1-15,18H,16-17H2 |
InChIキー |
LZOHGMTWNMPUMT-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC3=CC=CC=C23)C=C1C4=CC=C(C=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


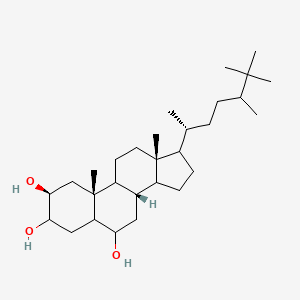

![1,1'-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14433419.png)
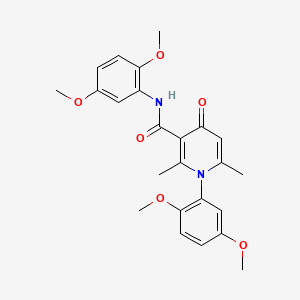
![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)
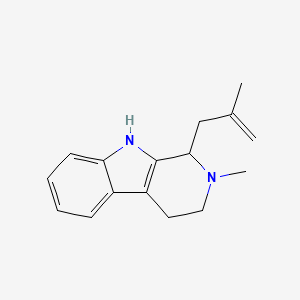
![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14433433.png)
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
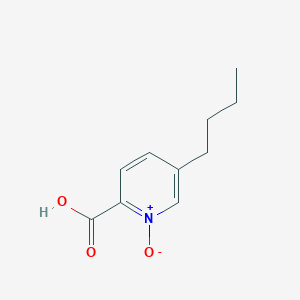
![9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14433450.png)

